molecular formula C17H29NO2S B14381784 N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine CAS No. 88373-86-8

N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine

Cat. No.: B14381784
CAS No.: 88373-86-8
M. Wt: 311.5 g/mol
InChI Key: PCTIIMXAPGCPSV-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is an organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonyl group attached to a propyl chain, which is further connected to a butylbutan-1-amine moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine typically involves the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Alkylation: The benzenesulfonyl chloride is then reacted with 3-chloropropylamine to form N-(3-chloropropyl)benzenesulfonamide.

    Substitution Reaction: The N-(3-chloropropyl)benzenesulfonamide undergoes a nucleophilic substitution reaction with butylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenesulfonyl)butylamine
  • N-(Benzenesulfonyl)propylamine
  • N-(Benzenesulfonyl)ethylamine

Uniqueness

N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

88373-86-8

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)propyl]-N-butylbutan-1-amine

InChI

InChI=1S/C17H29NO2S/c1-3-5-13-18(14-6-4-2)15-10-16-21(19,20)17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3

InChI Key

PCTIIMXAPGCPSV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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